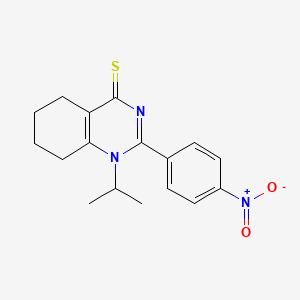

2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

2-(4-Nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a bicyclic heterocyclic compound featuring a quinazoline core substituted with a 4-nitrophenyl group at position 2 and an isopropyl group at position 1.

Properties

IUPAC Name |

2-(4-nitrophenyl)-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-11(2)19-15-6-4-3-5-14(15)17(23)18-16(19)12-7-9-13(10-8-12)20(21)22/h7-11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTHINNEZZLRFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzaldehyde, which is then reacted with isopropylamine to form an intermediate Schiff base. This intermediate undergoes cyclization with thiourea under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted quinazoline-thione derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with two closely related hexahydroquinazoline-4-thione derivatives:

Key Observations:

Nitro Group Position: The target compound’s 4-nitrophenyl group vs. 3-nitrophenyl in analogs alters electronic effects.

Methoxyphenyl (BA65774): The methoxy group enhances solubility via polarity and hydrogen bonding, while its para-position may stabilize aromatic interactions . Methoxypropyl (CAS 630065-55-3): The alkyl chain increases lipophilicity, favoring membrane penetration in biological systems .

Biological Activity

The compound 2-(4-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a member of the hexahydroquinazoline family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action based on existing literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a hexahydroquinazoline core with a nitrophenyl group and a thione functional group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hexahydroquinazoline exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, revealing Minimum Inhibitory Concentrations (MIC) that indicate moderate to high activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as an antimicrobial agent in clinical settings.

Antiviral Activity

In vitro studies have shown that the compound exhibits antiviral properties against specific viral strains. For example, its efficacy was evaluated in cell cultures infected with HIV. The compound demonstrated an EC50 value indicating effective inhibition of viral replication.

| Compound | Viral Strain | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|---|

| This compound | HIV | 10.5 | 1500 | 142.9 |

The selectivity index suggests a favorable therapeutic window for further development.

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines indicate that the compound possesses antiproliferative effects. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 7.0 |

These findings highlight the potential of the compound in cancer therapeutics.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thione group may interact with active sites of enzymes involved in bacterial and viral replication.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cytotoxic effects in tumor cells.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored various derivatives of hexahydroquinazolines and their biological profiles. The study found that modifications to the nitrophenyl group significantly enhanced antimicrobial and anticancer activities while reducing cytotoxicity towards normal cells .

Another investigation focused on the antiviral properties against HIV showed that structural modifications could lead to improved selectivity indices and reduced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.